An In-depth Technical Guide to the Synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide
An In-depth Technical Guide to the Synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide
Prepared by: Gemini, Senior Application Scientist
Abstract
Potassium Tris(trifluoromethanesulfonyl)methanide, often abbreviated as K-TfC(SO₂CF₃)₃ or KCTf₃, is a highly versatile and reactive chemical compound with significant applications across organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility stems from the unique properties of the tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, a highly stable, non-coordinating anion derived from a superacid. This guide provides a comprehensive overview of the synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this important synthetic building block.
Introduction and Significance
Potassium Tris(trifluoromethanesulfonyl)methanide (CAS No: 114395-69-6) is a white, crystalline solid that serves as a potent yet stable source of the nucleophilic tris(trifluoromethanesulfonyl)methide anion.[2] It is recognized for its role as a strong, non-nucleophilic base, making it invaluable in reactions where traditional bases might interfere with the desired transformation.[2][3][]
The compound's significance lies in its diverse applications:
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Organic Synthesis: It is widely used as a reagent for nucleophilic substitutions, C-H bond activation, and deprotonation reactions, facilitating the construction of complex organic molecules.[1][3]
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Catalysis: The methanide anion can act as a counterion for various metal catalysts, enhancing their activity and selectivity in processes like Friedel-Crafts acylations and Diels-Alder reactions.
-
Materials Science: It has potential applications in the development of new materials, including battery electrolytes and specialized polymers, due to its high thermal and electrochemical stability.[1][5]
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Pharmaceutical and Agrochemical Industries: The compound is a key reagent in synthesizing fluorinated molecules, a common strategy to enhance the metabolic stability, lipophilicity, and bioactivity of drug candidates and agrochemicals.[2][]
Molecular Structure and Properties
The tris(trifluoromethanesulfonyl)methanide anion features a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) groups. This arrangement results in a propeller-like molecular architecture with a trigonal planar C-S₃ core.[1] The extensive delocalization of the negative charge across the nine oxygen atoms and three sulfur atoms accounts for the anion's exceptional stability.
| Property | Value | Source(s) |
| CAS Number | 114395-69-6 | [1][2] |
| Chemical Formula | C₄F₉KO₆S₃ | [1][3] |
| Molecular Weight | 450.32 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | [1][3][] |
| Purity (Typical) | >98% | [1][3][] |
| IUPAC Name | potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | [3][] |
| Solubility | Soluble in methanol | [] |
| Storage Temperature | 2-8°C, under inert gas | [6] |
Synthetic Pathway and Mechanism
The most robust and scalable synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide involves a multi-step process beginning with the reaction of a Grignard reagent with trifluoromethanesulfonyl fluoride (TfF). This pathway offers good yields and high purity of the final product.[3][7]
Rationale Behind the Synthetic Strategy
The core of this synthesis is the nucleophilic substitution on the sulfur atom of trifluoromethanesulfonyl fluoride.
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Formation of the Methanide Precursor: A Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), is used as a source of nucleophilic methyl groups. It reacts with trifluoromethanesulfonyl fluoride. The highly polar S-F bond is susceptible to nucleophilic attack, leading to the formation of the tris(trifluoromethanesulfonyl)methane intermediate in situ.
-
Salt Metathesis: The magnesium salt of the methanide formed in the first step is then converted to the desired potassium salt. This is achieved through a salt metathesis reaction with a simple potassium salt, like potassium chloride (KCl). The precipitation of insoluble magnesium salts drives the reaction to completion, yielding the target potassium salt in the aqueous phase.
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Purification: The final product is isolated and purified through recrystallization, a standard technique for obtaining high-purity crystalline solids.
Reaction Mechanism Visualization
Caption: Reaction mechanism for the synthesis of K-TfC(SO₂CF₃)₃.
Detailed Experimental Protocol
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]
Reagents and Equipment
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Reagents:
-
1.6 M Methylmagnesium chloride in Tetrahydrofuran (THF)
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Trifluoromethanesulfonyl fluoride (TfF)
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Potassium Chloride (KCl)
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Deionized Water
-
Nitrogen gas (high purity)
-
-
Equipment:
-
1000 mL three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup (beakers, separatory funnel, Buchner funnel)
-
Rotary evaporator
-
Vacuum oven
-
Synthetic Workflow Diagram
Caption: Experimental workflow for K-TfC(SO₂CF₃)₃ synthesis.
Step-by-Step Procedure
-
Reaction Setup: Under a nitrogen gas stream, charge a 1000 mL reaction flask with 494 g of 1.6 M methylmagnesium chloride-tetrahydrofuran solution.[7]
-
Cooling: Cool the flask in an ice bath to maintain a low temperature.
-
Addition of TfF: Slowly add trifluoromethanesulfonyl fluoride to the cooled Grignard solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Quenching and Metathesis: In a separate beaker, dissolve a stoichiometric equivalent of potassium chloride in deionized water. Slowly add the reaction mixture to the KCl solution with vigorous stirring.
-
Solvent Removal: Distill the tetrahydrofuran from the mixture under reduced pressure using a rotary evaporator. This will induce the precipitation of the crude product.[7]
-
Isolation: Separate the precipitated crystals by filtration.[7]
-
Purification: Recrystallize the crude solid from hot deionized water. A second recrystallization may be necessary to achieve high purity (>99%).[7]
-
Drying: Dry the obtained pure crystals in a vacuum oven. The expected yield is approximately 52% with a purity of 99%.[7]
Characterization
To confirm the identity and purity of the synthesized Potassium Tris(trifluoromethanesulfonyl)methanide, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Will show a singlet corresponding to the nine equivalent fluorine atoms of the three CF₃ groups.
-
¹³C NMR: Will show characteristic signals for the central methanide carbon and the trifluoromethyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl groups.
-
Melting Point Analysis: A sharp melting point is indicative of a high-purity compound.
-
Elemental Analysis: To confirm the elemental composition (C, F, K, O, S) of the final product.
Safety, Handling, and Storage
5.1. Hazard Assessment Potassium Tris(trifluoromethanesulfonyl)methanide is classified as a corrosive solid that is basic and organic.[8] It is crucial to handle this compound with appropriate care.
-
Handling: Wear protective gloves, clothing, and eye/face protection.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] It should be stored under an inert gas atmosphere and away from incompatible materials such as acids and strong oxidizing agents.[][8] Do not store near heat sources or naked lights.[8]
-
Spills: Absorb spillage to prevent material damage.[5]
-
First Aid:
5.2. Reagent-Specific Precautions
-
Grignard Reagents (CH₃MgCl): Extremely reactive with water, protic solvents, and atmospheric oxygen. Must be handled under a strict inert atmosphere (nitrogen or argon).
-
Trifluoromethanesulfonyl fluoride (TfF): A potentially hazardous gas. Must be handled in a fume hood with appropriate safety measures.
Conclusion
The synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide via the Grignard route is a reliable and effective method for producing this valuable reagent. Its unique properties as a strong, non-nucleophilic base and a source of the stable triflide anion make it an indispensable tool in modern synthetic chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare high-purity K-TfC(SO₂CF₃)₃ for a wide range of applications, from fundamental research to the development of advanced materials and pharmaceuticals.
References
- Benchchem. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methanide | 114395-69-6.
- Smolecule. (2023, August 16). Buy Potassium Tris(trifluoromethanesulfonyl)methanide | 114395-69-6.
- LookChem. (n.d.). Cas 114395-69-6, Potassium tris(trifluoromethanesulfonyl)methide.
- BOC Sciences. (n.d.). CAS 114395-69-6 Potassium tris(trifluoromethanesulfonyl)methide.
- Google Patents. (n.d.). EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
- Sigma-Aldrich. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methide | 114395-69-6.
- TCI Chemicals. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methanide | 114395-69-6.
- PubChem. (n.d.). Potassium Tris(trifluoromethanesulfonyl)methanide | C4F9KO6S3 | CID 52991969.
- ACS Publications. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry.
- Apollo Scientific. (2022, May 16). Potassium tris(trifluoromethanesulphonyl)methide.
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